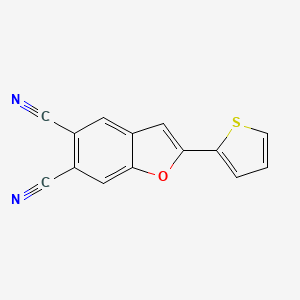![molecular formula C13H9FN2O2S2 B11059581 2-[(2-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11059581.png)
2-[(2-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: is a heterocyclic organic compound with a thiazole ring. Thiazoles belong to the azole family, which also includes imidazoles and oxazoles. The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. Its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of a fluorobenzylthiol with a pyridine-2,3-dione derivative. The sulfur atom in the thiazole ring is introduced through this process.
Reaction Conditions:: The specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (such as ethanol or dimethyl sulfoxide) with a suitable catalyst or reagent.
Industrial Production:: Industrial-scale production methods for this compound may involve modifications to improve yield, scalability, and cost-effectiveness. detailed industrial processes are proprietary and may not be readily available.
Chemical Reactions Analysis
Types of Reactions::
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Fluorobenzylthiol: Used for introducing the sulfur atom.
Pyridine-2,3-dione Derivatives: Reacted with the fluorobenzylthiol to form the thiazole ring.
Major Products:: The major product is the titled compound itself, which exhibits interesting biological activities.
Scientific Research Applications
Biologically Active Compounds::
Antimicrobial: Thiazoles have been explored as antimicrobial agents.
Antitumor and Cytotoxic: Some thiazole derivatives exhibit antitumor and cytotoxic effects.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness:: Highlighting its uniqueness, this compound combines the thiazole ring with a fluorobenzyl group, potentially conferring distinct properties.
Similar Compounds::Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: and Tiazofurin : Antineoplastic drugs.
Properties
Molecular Formula |
C13H9FN2O2S2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H9FN2O2S2/c14-8-4-2-1-3-7(8)6-19-13-16-12-11(20-13)9(17)5-10(18)15-12/h1-5H,6H2,(H2,15,17,18) |
InChI Key |
CWXRUWKMGCNONY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(S2)C(=CC(=O)N3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-O-[(4-chlorophenyl)carbonyl]-3-C-ethynyl-1,2-O-(1-methylethylidene)pentofuranose](/img/structure/B11059498.png)
![N-{1-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperidin-4-yl}-4-fluorobenzamide](/img/structure/B11059506.png)
![N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(pyrrolidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11059509.png)
![4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine](/img/structure/B11059516.png)
![1,2-Dimethyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11059519.png)
![7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11059532.png)
![4-(3-chloro-4-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11059533.png)


![2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine](/img/structure/B11059544.png)
![5-(3-ethoxypropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11059547.png)
![4-(1-Phenyl-ethyl)-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11059573.png)
![6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059577.png)
![5,5'-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)](/img/structure/B11059580.png)
